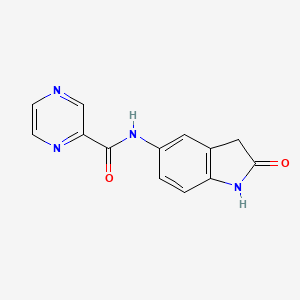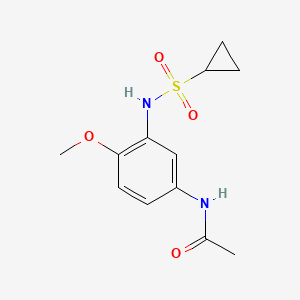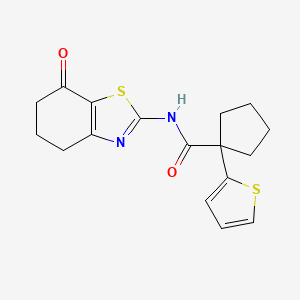![molecular formula C21H21N3O2S B6581606 N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1206998-70-0](/img/structure/B6581606.png)
N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains functional groups common in pharmaceutical compounds . It includes a phenylethyl carbamoyl group and a thiophen-3-yl group attached to an acetamide core .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. It’s important to note that the exact structure could greatly influence the compound’s properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .作用機序
The mechanism of action of NPE-TPA is not fully understood. However, it is believed that the compound binds to the enzyme or protein of interest and inhibits its activity. Additionally, it is thought that NPE-TPA may interact with other molecules in the cell, such as DNA, to modulate its effects.
Biochemical and Physiological Effects
NPE-TPA has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. Additionally, NPE-TPA has been shown to inhibit the enzyme glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism. Furthermore, NPE-TPA has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
NPE-TPA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is chemically stable and can be stored for long periods of time without degradation. However, there are also some limitations to using NPE-TPA in laboratory experiments. For example, the compound is relatively expensive to synthesize and the synthesis process can be time consuming. Additionally, the compound is not water soluble, which can limit its use in certain experiments.
将来の方向性
In the future, NPE-TPA could be used to develop more effective drugs for treating various diseases. Additionally, the compound could be used to develop new methods for regulating gene expression. Furthermore, NPE-TPA could be used to develop new methods for targeting specific proteins and enzymes in order to modulate their activity. Finally, the compound could be used to develop new methods for studying the biochemical and physiological effects of small molecules.
合成法
NPE-TPA can be synthesized using a variety of methods, including the reaction of 2-phenylethylcarbamoyl chloride with 4-thiophene-3-ylphenylacetamide. This reaction produces the desired compound in high yields. Additionally, NPE-TPA can be synthesized using a palladium-catalyzed cross-coupling reaction between 4-thiophene-3-ylphenylacetamide and 2-phenylethylcarbamoyl bromide.
科学的研究の応用
NPE-TPA has been studied for its potential applications in various scientific fields. It has been used as an inhibitor of enzymes, a ligand for proteins, and a drug for treating various diseases. For example, NPE-TPA has been studied as an inhibitor of the enzyme dihydrofolate reductase. It has also been studied as a ligand for the protein c-Myc, which is involved in the regulation of gene expression. Additionally, NPE-TPA has been studied as a potential drug for treating cancer, diabetes, and other diseases.
特性
IUPAC Name |
N-[2-(2-phenylethylcarbamoylamino)-4-thiophen-3-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15(25)23-19-8-7-17(18-10-12-27-14-18)13-20(19)24-21(26)22-11-9-16-5-3-2-4-6-16/h2-8,10,12-14H,9,11H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVOYKCAQICRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581527.png)

![N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6581540.png)

![2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6581560.png)
![N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide](/img/structure/B6581562.png)


![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)
